molecular formula C17H19ClN2S2 B14676690 Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate CAS No. 34763-20-7

Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14676690
CAS No.: 34763-20-7
M. Wt: 350.9 g/mol
InChI Key: RBIVAOYXFGTUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate is an organic compound that belongs to the class of carbonimidodithioates This compound is characterized by the presence of a butyl group, a 4-chlorophenyl group, and a 3-pyridinylcarbonimidodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinylcarbonimidodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate: shares similarities with other carbonimidodithioates and thiourea derivatives.

    Thiourea: A simpler analog with similar functional groups but lacking the butyl and pyridinyl moieties.

    Benzylthiourea: Similar structure but with a benzyl group instead of the butyl group.

Uniqueness

    This compound: is unique due to the combination of its butyl, 4-chlorophenyl, and 3-pyridinylcarbonimidodithioate moieties, which confer distinct chemical and biological properties.

  • The presence of the pyridinyl group enhances its potential for coordination chemistry and biological interactions.

Properties

CAS No.

34763-20-7

Molecular Formula

C17H19ClN2S2

Molecular Weight

350.9 g/mol

IUPAC Name

1-butylsulfanyl-1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C17H19ClN2S2/c1-2-3-11-21-17(20-16-5-4-10-19-12-16)22-13-14-6-8-15(18)9-7-14/h4-10,12H,2-3,11,13H2,1H3

InChI Key

RBIVAOYXFGTUBH-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.